Product packaging for Sulfakombin(Cat. No.:CAS No. 65946-23-8)

Sulfakombin

Cat. No.: B1222379
CAS No.: 65946-23-8
M. Wt: 538.6 g/mol
InChI Key: QLZPGQBWEVAOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfakombin is a sulfonamide-based compound documented in research for its use in the suppression of rabbit coccidiosis . Coccidiosis is a significant parasitic disease caused by protozoa of the Eimeria species, and this compound has been investigated as a chemotherapeutic agent for its control . Detailed public information on its specific chemical composition, mechanism of action, and full spectrum of applications is limited in the current literature. Researchers are encouraged to contact our technical support team for comprehensive data, including certificates of analysis and detailed pharmacological information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N8O4S B1222379 Sulfakombin CAS No. 65946-23-8

Properties

CAS No.

65946-23-8

Molecular Formula

C25H30N8O4S

Molecular Weight

538.6 g/mol

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4O2.C12H14N4O2S/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

QLZPGQBWEVAOOI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC

Other CAS No.

65946-23-8

Synonyms

sulfakombin

Origin of Product

United States

Chemical Structure and Compositional Analysis of Sulfakombin

Identification of Constituent Sulfonamide Moiety

Sulfadiazine (B1682646) contributes the sulfonamide moiety to the Sulfakombin combination. This characteristic functional group, -SO₂NH-, is central to the mechanism of action of all sulfonamide drugs. In Sulfadiazine, the sulfonamide group is attached to a benzene (B151609) ring, which is in turn substituted with a primary aromatic amine group (-NH₂) at the para position. This entire structure is then linked to a pyrimidine (B1678525) ring.

Sulfadiazine

IUPAC Name: 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide wikipedia.orgnih.govebi.ac.ukfishersci.cathermofisher.comhiv.govebi.ac.ukeuropa.euthermofisher.com

Molecular Formula: C₁₀H₁₀N₄O₂S wikipedia.orgnih.govebi.ac.ukfishersci.cathermofisher.comhiv.govebi.ac.ukeuropa.eusigmaaldrich.comthermofisher.com

Molecular Weight: Approximately 250.28 g/mol wikipedia.orgnih.govebi.ac.ukfishersci.cathermofisher.comhiv.govsigmaaldrich.comthermofisher.com

Key Functional Groups: Sulfonamide (-SO₂NH-), Primary aromatic amine (-NH₂), Pyrimidine ring nih.govjocpr.comwikipedia.org. The sulfonamide group is structurally analogous to para-aminobenzoic acid (PABA), allowing Sulfadiazine to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase, a key step in folic acid biosynthesis wikipedia.orgdrugbank.com.

Identification of Constituent Diaminopyrimidine Moiety

Trimethoprim (B1683648) is characterized by its diaminopyrimidine moiety. This structural feature comprises a pyrimidine ring bearing two amino (-NH₂) groups at the 2 and 4 positions. This diaminopyrimidine core is connected via a methylene (B1212753) bridge (-CH₂-) to a 3,4,5-trimethoxybenzyl substituent.

Trimethoprim

IUPAC Name: 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine nih.govwikipedia.orgebi.ac.ukscbt.comselleckchem.comsigmaaldrich.comresearchgate.netnist.govdrugbank.comchemspider.comthermofisher.com

Molecular Formula: C₁₄H₁₈N₄O₃ nih.govwikipedia.orgselleckchem.comsigmaaldrich.comresearchgate.netnist.govdrugbank.comchemspider.comthermofisher.com

Molecular Weight: Approximately 290.32 g/mol nih.govwikipedia.orgscbt.comselleckchem.comsigmaaldrich.comresearchgate.netnist.govdrugbank.comchemspider.comthermofisher.com

Key Functional Groups: 2,4-Diaminopyrimidine (B92962) ring, Methoxy (B1213986) groups (-OCH₃), Methylene bridge (-CH₂-) researchgate.netnih.govwikipedia.orgebi.ac.uksigmaaldrich.comnist.govmdpi.comdrugbank.comchemspider.comasm.orgrcsb.orgekb.eg. The diaminopyrimidine structure is critical for Trimethoprim's potent and selective inhibition of bacterial dihydrofolate reductase (DHFR) researchgate.netnih.govwikipedia.orgmdpi.comdrugbank.comrcsb.org.

Theoretical Structural Analysis

Theoretical structural analyses of Sulfadiazine and Trimethoprim leverage computational chemistry to elucidate their molecular properties and interactions. For Sulfadiazine, studies have employed methods like molecular modeling and spectroscopy to investigate its binding with biomolecules such as DNA and human serum albumin ebi.ac.uk. These analyses highlight the role of its polar groups and heterocyclic ring in these interactions. Theoretical investigations into Trimethoprim have extensively focused on its interaction with bacterial dihydrofolate reductase (DHFR). Molecular docking and quantum chemical calculations are used to understand its binding affinity and the contribution of its functional groups, particularly the diaminopyrimidine and trimethoxybenzyl moieties, to enzyme inhibition researchgate.netmdpi.com. Research also examines how pH influences the protonation state of Trimethoprim's pyrimidine nitrogens, affecting its interaction with biological membranes researchgate.net.

Compound List:

this compound

Sulfadiazine

Trimethoprim

Para-aminobenzoic acid (PABA)

Silver Sulfadiazine

Sulfamethazine (B1682506)

Diaveridine (B1670400)

Pyrimethamine

Trimetrexate

Piritrexim

Methotrexate

Sulfamoxole

Sulfamerazine

Sulfathiazole

Sulfapyridine

Sulfadimethoxine

Sulfamethoxazole (B1682508)

Sulfameter

Brodimoprim

Tilmicosin

Levofloxacin

Data Tables:

Table 1: Key Physicochemical Properties of Sulfadiazine and Trimethoprim

PropertySulfadiazineTrimethoprim
IUPAC Name 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Molecular Formula C₁₀H₁₀N₄O₂SC₁₄H₁₈N₄O₃
Molecular Weight 250.28 g/mol 290.32 g/mol
CAS Number 68-35-9738-70-5
Appearance White or slightly yellow crystalline powderWhite or yellowish-white crystalline powder
Solubility Practically insoluble in water, slightly soluble in alcohol fishersci.cahiv.govsolubilityofthings.comSparingly soluble in water helixchrom.com

Synthetic Methodologies

Synthesis of the Sulfonamide Core Structure (Sulfadimidine)

Sulfadimidine, a widely used sulfonamide antibiotic, is synthesized through established organic chemistry routes. The core structure is typically built upon a benzenesulfonamide (B165840) framework.

Routes involving Sulfonylation Reactions

The classic method for synthesizing sulfonamides, including Sulfadimidine, involves the reaction of a sulfonyl chloride with an amine. For Sulfadimidine, this typically starts with aniline (B41778) or a substituted aniline derivative.

A common pathway begins with the acetylation of aniline to form acetanilide, which protects the amino group and directs the subsequent sulfonylation. Acetanilide is then treated with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride. This intermediate undergoes reaction with 4-amino-2,6-dimethylpyrimidine. Finally, hydrolysis of the acetyl group liberates the free amino group, yielding Sulfadimidine.

Alternatively, direct sulfonylation of aniline with chlorosulfonic acid can occur, followed by reaction with the appropriate pyrimidine (B1678525) derivative. However, protecting the amine group is often preferred for better control and higher yields.

Table 3.1.1: Key Steps in Sulfadimidine Synthesis

StepReaction TypeReagents/ConditionsIntermediate/ProductNotes
1AcetylationAniline, Acetic AnhydrideAcetanilideProtection of amino group
2SulfonylationAcetanilide, Chlorosulfonic Acidp-Acetamidobenzenesulfonyl ChlorideElectrophilic aromatic substitution
3Condensationp-Acetamidobenzenesulfonyl Chloride, 4-amino-2,6-dimethylpyrimidineN-(4,6-dimethylpyrimidin-2-yl)-4-acetamidobenzenesulfonamideFormation of sulfonamide linkage
4HydrolysisN-(4,6-dimethylpyrimidin-2-yl)-4-acetamidobenzenesulfonamide, Acid or BaseSulfadimidineRemoval of acetyl protecting group

Approaches to Aryl Amine Precursors

The primary aryl amine precursor for Sulfadimidine synthesis is aniline. Aniline itself is typically produced industrially by the reduction of nitrobenzene (B124822). Nitrobenzene is synthesized by the nitration of benzene (B151609) using a mixture of concentrated nitric acid and sulfuric acid. The reduction of nitrobenzene to aniline can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reduction (e.g., using iron in acidic conditions). libretexts.org

The synthesis of the pyrimidine component, 4-amino-2,6-dimethylpyrimidine, involves the condensation of guanidine (B92328) with acetylacetone (B45752) (2,4-pentanedione). This reaction forms the pyrimidine ring with the desired substituents. wikipedia.org

Synthesis of the Diaminopyrimidine Potentiator Structure (Trimethoprim)

Trimethoprim (B1683648) is a diaminopyrimidine derivative that acts as a potentiator by inhibiting bacterial dihydrofolate reductase. Its synthesis involves the construction of the pyrimidine ring and the introduction of the characteristic 3,4,5-trimethoxybenzyl group.

Pyrimidine Ring Construction Methodologies

The synthesis of the 2,4-diaminopyrimidine (B92962) core is a key step. One established route involves the condensation of guanidine with appropriately substituted three-carbon units. For Trimethoprim, a common strategy employs a derivative of benzylmalonic semialdehyde or a related cinnamonitrile (B126248) intermediate.

A classical synthesis starts with 3,4,5-trimethoxybenzaldehyde (B134019). This aldehyde is reacted with ethyl formate (B1220265) and sodium to form an ethyl 3',4',5'-trimethoxybenzylmalonic semialdehyde, which tautomerizes to its enol form. This intermediate is then condensed with guanidine in the presence of sodium ethoxide to form 2-amino-4-hydroxy-5-(3',4',5'-trimethoxybenzyl)pyrimidine. Subsequent chlorination with phosphorus oxychloride, followed by amination with ammonia, yields Trimethoprim. basicmedicalkey.com

Another approach involves the condensation of an appropriately substituted aldehyde with a 3-alkoxypropanenitrile under basic conditions to form a cinnamonitrile, which is then condensed with guanidine. basicmedicalkey.com

Table 3.2.1: Key Steps in Trimethoprim Synthesis (Illustrative Route)

StepReaction TypeReagents/ConditionsIntermediate/ProductNotes
1Formylation/Condensation3,4,5-Trimethoxybenzaldehyde, Ethyl Formate, SodiumEthyl 3',4',5'-trimethoxybenzylmalonic semialdehydeFormation of a three-carbon unit with benzyl (B1604629) substituent
2Cyclization/CondensationSemialdehyde enol, Guanidine, Sodium Ethoxide2-Amino-4-hydroxy-5-(3',4',5'-trimethoxybenzyl)pyrimidinePyrimidine ring formation
3ChlorinationHydroxy-pyrimidine, Phosphorus Oxychloride (POCl₃)2-Amino-4-chloro-5-(3',4',5'-trimethoxybenzyl)pyrimidineConversion of hydroxyl to a good leaving group
4AminationChloro-pyrimidine, Ammonia (NH₃)TrimethoprimIntroduction of the second amino group

Introduction of Substituents (e.g., Dimethoxyphenyl Groups)

In the case of Trimethoprim, the "dimethoxyphenyl" group is actually a trimethoxybenzyl moiety (3,4,5-trimethoxybenzyl). The synthesis of this crucial benzyl precursor often begins with gallic acid. Gallic acid is methylated using dimethyl sulfate (B86663) to yield 3,4,5-trimethoxybenzoic acid. This acid is then reduced to 3,4,5-trimethoxybenzaldehyde. dsir.gov.in Alternatively, vanillin (B372448) or veratraldehyde can serve as starting materials for synthesizing the trimethoxybenzaldehyde intermediate through methoxylation or other functional group transformations. dsir.gov.in

The introduction of the trimethoxybenzyl group into the pyrimidine scaffold is achieved through condensation reactions, as described in section 3.2.1, where the 3,4,5-trimethoxybenzaldehyde derivative is a key reactant. basicmedicalkey.comtandfonline.com

Combination Strategies for Active Pharmaceutical Ingredients

Sulfakombin is a fixed-dose combination (FDC) product, meaning it combines two or more active pharmaceutical ingredients (APIs) into a single dosage form. gsconlinepress.comamericanpharmaceuticalreview.com The development of FDCs is a strategy to improve therapeutic outcomes, enhance patient compliance by reducing pill burden, and potentially achieve synergistic effects. gsconlinepress.comiomcworld.orgpharmexec.com

The formulation of this compound involves combining Sulfadimidine and Trimethoprim in a stable and bioavailable manner. This can be achieved through various pharmaceutical technologies, such as formulating them into monolithic tablets (where both APIs are in a single formulation), multilayer tablets (with distinct layers for each API), or other advanced dosage forms. americanpharmaceuticalreview.commdpi.com The specific combination strategy aims to ensure that both APIs are released appropriately for optimal therapeutic effect. The combination of a sulfonamide like Sulfadimidine with a potentiator like Trimethoprim targets sequential steps in the bacterial folic acid synthesis pathway, leading to enhanced antimicrobial activity. drugbank.com

Mechanistic Elucidation of Antimicrobial Action

Microbial Folate Synthesis Pathway as a Target

The bacterial folate synthesis pathway is a multi-step process that bacteria utilize to produce essential cofactors required for cell growth and replication. This pathway is absent in humans, which provides a basis for the selective toxicity of drugs targeting it.

Para-aminobenzoic acid (PABA) is a key precursor molecule in the bacterial folate biosynthesis pathway wikipedia.orgpatsnap.compatsnap.comnih.govresearchgate.net. Bacteria synthesize PABA de novo, typically from chorismate, through a series of enzymatic reactions nih.govresearchgate.netfrontiersin.org. Unlike mammalian cells, which acquire pre-formed folic acid from dietary sources, bacteria rely on this endogenous synthesis. PABA serves as one of the two primary building blocks for the folate molecule, alongside a pteridine (B1203161) precursor wikipedia.orgresearchgate.net. This metabolic role makes PABA availability and its subsequent incorporation into the folate structure critical for bacterial viability, as folate cofactors are indispensable for one-carbon metabolism, purine (B94841) and pyrimidine (B1678525) biosynthesis, and amino acid interconversion nih.govwikipedia.orgstudysmarter.co.uk.

The synthesis of dihydrofolate begins with the enzymatic condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). This reaction is catalyzed by the enzyme dihydropteroate (B1496061) synthase (DHPS) wikipedia.orgresearchgate.netnih.goviosrjournals.orgrcsb.orgfiveable.menih.gov. DHPS is a crucial enzyme in the folate pathway, representing the second step in the de novo synthesis of folate. It catalyzes the formation of 7,8-dihydropteroate, an intermediate molecule that is subsequently modified to form dihydrofolate wikipedia.orgrcsb.orgfiveable.me. The enzyme DHPS is a well-established target for sulfonamide antibiotics due to its essential role in bacterial survival and its absence in higher eukaryotes rcsb.orgnih.govnih.gov. Research suggests that the catalytic mechanism of DHPS may involve an SN1 reaction pathway nih.govbiorxiv.org.

Sulfonamide Inhibition of Dihydropteroate Synthetase

Sulfonamides, including the active components within Sulfakombin, exert their antimicrobial effects by specifically targeting and inhibiting DHPS wikipedia.orgpatsnap.compatsnap.comnih.goviosrjournals.orgrcsb.orgfiveable.menih.govnih.govnih.gov.

Sulfonamides function as competitive antagonists of PABA by acting as structural analogues patsnap.comiosrjournals.orglibretexts.orgpicmonic.comnist.gov. Their chemical structure closely resembles that of PABA, allowing them to bind to the PABA-binding site on the DHPS enzyme patsnap.compatsnap.comdrugbank.comresearchgate.net. By occupying this active site, sulfonamides prevent PABA from binding and participating in the enzymatic reaction necessary for 7,8-dihydropteroate synthesis. This competitive inhibition effectively blocks the bacterial folate synthesis pathway, leading to a depletion of essential folate cofactors. The consequence of this folate deficiency is the inhibition of bacterial growth and replication, a phenomenon known as bacteriostasis iosrjournals.orgfiveable.mepicmonic.comdrugbank.com.

Detailed structural and biochemical studies have elucidated the molecular basis of sulfonamide interaction with DHPS. The enzyme's active site is characterized by specific binding pockets designed to accommodate its substrates, PABA and DHPP nih.govrcsb.orgnih.gov. Sulfonamides exploit this by binding to the PABA-binding pocket patsnap.comresearchgate.net. Research employing techniques such as X-ray crystallography and molecular docking has identified conserved amino acid residues within the DHPS active site that are critical for both PABA and sulfonamide binding nih.govbiorxiv.orgnih.govresearchgate.net. For instance, specific loops within the enzyme form a substructure that creates a tailored pocket for PABA nih.gov. The precise molecular interactions involve hydrogen bonds and hydrophobic contacts between the sulfonamide molecule and the amino acid residues of the enzyme's active site nih.govresearchgate.net. Mutations within these critical active site residues can alter the enzyme's affinity for sulfonamides, leading to the emergence of drug resistance biorxiv.orgresearchgate.netpnas.org.

Data Tables

Table 1: Key Enzymes in Bacterial Folate Synthesis Pathway

Enzyme NameEC NumberSubstratesProduct(s)Role in PathwayTarget of Sulfonamides
Dihydropteroate Synthase (DHPS)EC 2.5.1.154-aminobenzoate (PABA) + 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)7,8-dihydropteroateCondensation of PABA and DHPP to form 7,8-dihydropteroateYes
Dihydrofolate Reductase (DHFR)EC 1.5.1.37,8-dihydrofolate (DHF) + NADPHTetrahydrofolate (THF) + NADPReduction of DHF to THF, the active form of folateTargeted by Trimethoprim (B1683648)

Table 2: Competitive Antagonism: PABA vs. Sulfonamides at DHPS Active Site

FeaturePara-aminobenzoic Acid (PABA)Sulfonamides (e.g., Sulfamethoxazole)
Role Natural substrate for DHPSStructural analogue and competitive inhibitor of PABA
Binding Site Binds to the PABA-binding pocket of DHPSCompetitively binds to the same PABA-binding pocket of DHPS
Interaction Essential for the formation of 7,8-dihydropteroatePrevents PABA binding, thereby blocking 7,8-dihydropteroate synthesis
Consequence Enables folate synthesis, crucial for bacterial growthLeads to folate deficiency, inhibiting bacterial growth (bacteriostasis)
Structural Basis Specific chemical structure recognized by DHPS active siteMimics PABA's structure, allowing interaction with the active site

Compound List

this compound

Para-aminobenzoic Acid (PABA)

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

7,8-dihydropteroate

7,8-dihydrofolate (DHF)

Tetrahydrofolate (THF)

Dihydropteroate synthase (DHPS)

Dihydrofolate reductase (DHFR)

Sulfamethoxazole (B1682508)

Diaveridine (B1670400)

Diaminopyrimidine Inhibition of Dihydrofolate Reductase

The diaminopyrimidine component of this compound, Diaveridine, exerts its antimicrobial effect by specifically targeting and inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the bacterial folate synthesis pathway.

Molecular Interactions with DHFR Enzyme

Dihydrofolate reductase (DHFR) is a vital enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) wikipedia.orgnih.govnih.gov. THF is an indispensable cofactor required for the synthesis of purines, pyrimidines (essential building blocks for DNA and RNA), and certain amino acids, thereby underpinning nucleic acid and protein synthesis nih.govpatsnap.comresearchgate.netpatsnap.comdrugbank.com. Diaveridine acts as a competitive inhibitor of DHFR, binding to its active site. Research indicates that Diaveridine has a high affinity for wild-type DHFR, with a reported inhibition constant (Ki) of 11.5 nM medchemexpress.com. By binding to DHFR, Diaveridine prevents the conversion of DHF to THF, thereby depleting the intracellular pool of this essential cofactor. This molecular interaction directly impedes the bacterial cell's ability to synthesize the necessary components for DNA, RNA, and protein production.

Species-Specific DHFR Variations

A key aspect of Diaveridine's (and other diaminopyrimidines') efficacy lies in its selective action against bacterial DHFR compared to the mammalian counterpart. Bacterial DHFR enzymes possess distinct structural features and binding site characteristics that differ from those found in mammalian DHFR nih.govnobelprize.orgebi.ac.uknih.gov. These variations allow diaminopyrimidines like Diaveridine to bind with significantly higher affinity to bacterial DHFR, often by several orders of magnitude nih.govnobelprize.org. For instance, trimethoprim, a related diaminopyrimidine, shows a selectivity ratio of approximately 1,000 to 10,000-fold higher affinity for bacterial DHFR over mammalian DHFR nih.govnobelprize.org. This species-specific inhibition ensures that this compound primarily targets microbial folate synthesis, minimizing adverse effects on host cells that obtain folate exogenously nih.govaap.orgmsdvetmanual.com.

Synergistic Antimicrobial Effects of Sequential Enzymatic Blockade

This compound's potent antimicrobial activity is largely attributed to the synergistic interaction between its two active components, Sulfamethazine (B1682506) and Diaveridine. This synergy arises from their action on sequential enzymes within the same metabolic pathway, a strategy known as sequential blockade drugbank.comaap.orgmsdvetmanual.comijpediatrics.combasu.org.ingoogle.comnih.gov.

Sulfamethazine, a sulfonamide, acts as a structural analog of para-aminobenzoic acid (PABA) patsnap.comresearchgate.netdrugbank.commsdvetmanual.comresearchgate.net. It competitively inhibits dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroic acid (DHPA), an early precursor in folate synthesis patsnap.comresearchgate.netpatsnap.comdrugbank.commsdvetmanual.comresearchgate.net.

Diaveridine, as discussed, inhibits dihydrofolate reductase (DHFR), the enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF) nih.govmedchemexpress.com. By blocking these two distinct, consecutive steps in the folate biosynthesis pathway, this compound achieves a more profound and effective inhibition of THF production than either drug could achieve alone drugbank.comaap.orgmsdvetmanual.comijpediatrics.comnih.gov. This sequential blockade leads to a significant depletion of essential cofactors, resulting in a synergistic, often bactericidal, effect msdvetmanual.comijpediatrics.combasu.org.innih.gov.

Table 1: Sequential Inhibition in Bacterial Folate Synthesis Pathway

Drug ClassActive ComponentTarget EnzymeStep in PathwayImpact
SulfonamideSulfamethazineDihydropteroate SynthaseCondensation of PABA with dihydropterin pyrophosphate to form dihydropteroatePrevents the formation of dihydropteroate, an early precursor in folic acid synthesis. patsnap.comresearchgate.netpatsnap.comdrugbank.commsdvetmanual.comresearchgate.net
DiaminopyrimidineDiaveridineDihydrofolate ReductaseReduction of dihydrofolate to tetrahydrofolatePrevents the formation of tetrahydrofolate (THF), the active form of folic acid, which is essential for nucleotide and amino acid synthesis. nih.govmedchemexpress.com

Impact on Nucleic Acid and Protein Synthesis in Microorganisms

The ultimate consequence of this compound's action—the sequential blockade of folate synthesis—is a severe disruption of essential biosynthetic processes within bacterial cells. The depletion of tetrahydrofolate (THF) directly impairs the synthesis of purines and pyrimidines, the fundamental building blocks of DNA and RNA nih.govnih.govpatsnap.comresearchgate.netpatsnap.comdrugbank.com. Without an adequate supply of these nucleotides, bacteria cannot replicate their genetic material, leading to a cessation of cell division and growth.

Furthermore, THF is a critical cofactor in the synthesis of several amino acids, including glycine, serine, and methionine, which are indispensable for protein synthesis nih.govnih.govpatsnap.com. The disruption of these processes, coupled with the inability to synthesize DNA and RNA, results in a bacteriostatic effect, halting bacterial proliferation and rendering the microorganisms susceptible to host immune defenses researchgate.netpatsnap.comdrugbank.comresearchgate.net. This comprehensive inhibition of nucleic acid and protein synthesis underscores this compound's efficacy as an antimicrobial agent.

Table 2: Key Enzymes and Inhibitors in Folate Metabolism

Enzyme NameRole in Folate SynthesisInhibitor ClassSpecific InhibitorKi Value (DHFR)Selectivity (Bacterial vs. Mammalian DHFR)
Dihydropteroate Synthase (DHPS)Catalyzes the condensation of PABA and dihydropterin pyrophosphate to form dihydropteroate. patsnap.comresearchgate.netpatsnap.comdrugbank.commsdvetmanual.comresearchgate.netSulfonamidesSulfamethazineN/AN/A
Dihydrofolate Reductase (DHFR)Catalyzes the reduction of dihydrofolate to tetrahydrofolate. wikipedia.orgnih.govnih.govDiaminopyrimidinesDiaveridine11.5 nM medchemexpress.comHigh (implied)

Compound Names

this compound

Sulfamethazine

Diaveridine

Para-aminobenzoic acid (PABA)

Dihydropteroate Synthase (DHPS)

Dihydrofolate Reductase (DHFR)

Dihydrofolate (DHF)

Tetrahydrofolate (THF)

Purines

Pyrimidines

DNA

RNA

Methionine

Glycine

Serine

Trimethoprim

Molecular Basis of Antimicrobial Resistance

Intrinsic Resistance Mechanisms in Target Organisms

Intrinsic resistance refers to the inherent ability of certain bacterial species or strains to withstand the effects of an antibiotic without prior exposure. For sulfonamides and trimethoprim (B1683648), intrinsic resistance can stem from several factors:

Reduced Permeability: Some bacteria possess cell envelopes that are less permeable to these drugs, limiting their intracellular concentration.

Efficient Folate Uptake: Certain organisms may have the ability to scavenge preformed folic acid from their environment, bypassing the need for de novo synthesis, thus rendering drugs targeting this pathway less effective.

Naturally Low-Affinity Enzymes: Some bacterial species may inherently possess DHPS or DHFR enzymes with a lower affinity for sulfonamides or trimethoprim, respectively, requiring higher drug concentrations for effective inhibition. For example, Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and certain Acinetobacter species are known for their intrinsic resistance to trimethoprim due to less susceptible DHFR enzymes or other factors. fda.gov

Acquired Resistance Mechanisms

Acquired resistance is developed through genetic alterations, such as mutations in target genes or the acquisition of resistance genes, often via mobile genetic elements like plasmids.

Alterations in the structure of the target enzymes, DHPS and DHFR, are primary mechanisms of acquired resistance to sulfonamides and trimethoprim, respectively. These modifications typically occur through point mutations in the genes encoding these enzymes.

Sulfonamides exert their effect by mimicking PABA and competitively inhibiting DHPS. Resistance to sulfonamides often arises from mutations in the folP gene, which encodes DHPS. These mutations can lead to changes in the active site of the enzyme, reducing its affinity for sulfonamides while retaining sufficient catalytic activity for folate synthesis.

Research Findings: Studies have identified numerous point mutations within the folP gene in various bacterial species that confer sulfonamide resistance. For instance, specific amino acid substitutions, such as those affecting residues in or near the PABA-binding pocket of DHPS, have been shown to decrease the susceptibility of the enzyme to sulfonamides. The specific impact of these mutations can vary, with some leading to a modest increase in the minimum inhibitory concentration (MIC) of sulfonamides, while others confer high-level resistance. The development of plasmid-borne sul genes (e.g., sul1, sul2, sul3) also contributes to sulfonamide resistance by encoding altered DHPS enzymes or other resistance mechanisms. patsnap.compnfs.or.kr

Trimethoprim targets DHFR, an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate. Resistance to trimethoprim commonly develops through mutations in the chromosomal dhfr gene or acquisition of plasmid-mediated dhfr genes encoding trimethoprim-resistant DHFR enzymes. These mutated enzymes exhibit a reduced binding affinity for trimethoprim, allowing for continued folate synthesis even in the presence of the drug.

Research Findings: Numerous dhfr gene variants have been characterized, each conferring different levels of trimethoprim resistance. For example, mutations leading to amino acid substitutions in the active site of DHFR, such as those affecting the Gly-57, Ser-146, or Thr-151 residues (using E. coli numbering), are frequently associated with high-level trimethoprim resistance. nih.gov Plasmid-mediated dhfr genes, such as dhfrI, dhfrII, and dhfrV, have also been identified in various pathogens, contributing significantly to the spread of trimethoprim resistance. These genes often encode DHFR variants with significantly altered kinetic properties, rendering them poorly inhibited by trimethoprim. fda.gov

Active efflux pumps are membrane-bound protein complexes that actively transport a wide range of antimicrobial compounds out of the bacterial cell, thereby reducing their intracellular concentration below the inhibitory threshold. While not always the primary mechanism, efflux pumps can contribute to reduced susceptibility or overt resistance to both sulfonamides and trimethoprim, particularly when overexpressed or in combination with other resistance mechanisms.

Multidrug efflux pumps, belonging to families such as the Resistance-Nodulation-Division (RND), Multidrug and Toxic Compound Extrusion (MATE), and Major Facilitator Superfamily (MFS), can extrude a diverse array of substrates, including antibiotics. While specific efflux pumps directly targeting folate synthesis inhibitors are less commonly cited as the sole resistance mechanism compared to target modification, their role in contributing to reduced susceptibility is recognized.

Research Findings: Studies have indicated that overexpression of certain efflux pumps can lead to increased resistance to trimethoprim. For instance, the AcrAB-TolC efflux system in Escherichia coli and related Gram-negative bacteria, a well-characterized RND-type pump, has been implicated in the extrusion of various antibiotics, and its contribution to trimethoprim resistance has been investigated. fda.gov Similarly, efflux pumps in Gram-positive bacteria like Staphylococcus aureus can also play a role in extruding antimicrobial agents. The precise characterization of efflux pumps specifically and efficiently transporting sulfonamides or trimethoprim is an ongoing area of research, but their general role in multidrug resistance suggests they could contribute to a reduced susceptibility phenotype for these drugs. fda.gov

Analytical Chemistry and Detection Methodologies

Spectroscopic Methods

UV-Vis Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized method for the quantitative analysis of sulfonamides, including those found in Sulfakombin formulations. Sulfamethazine (B1682506), a key sulfonamide component, exhibits characteristic absorption maxima in the UV region, typically around 240-268 nm, depending on the solvent and pH mdpi.comsielc.comnih.govmdpi.com. These absorption properties allow for direct quantification in pharmaceutical preparations, often with minimal sample preparation cabidigitallibrary.orgcabidigitallibrary.org.

UV-Vis spectrophotometry is frequently employed in conjunction with High-Performance Liquid Chromatography (HPLC) for the simultaneous determination of multiple sulfonamides and potentiating agents like trimethoprim (B1683648) in veterinary formulations cabidigitallibrary.orgcumhuriyet.edu.trveterinarypharmacon.comscielo.org.coresearchgate.net. Methods involving chemometric approaches, such as classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS), can resolve spectral overlaps when analyzing mixtures researchgate.net. For instance, a simple UV-Vis method can quantify sulfamethoxazole (B1682508)/trimethoprim combinations in veterinary products with good linearity (1-30 µg/mL) and accuracy cabidigitallibrary.org. Spectrophotometric detection, sometimes after derivatization, is also used for total sulfonamide content determination in milk nih.gov.

Table 6.2.1.1: UV-Vis Absorption Maxima of Key Sulfonamides

CompoundPrimary UV Absorption Maxima (nm)Solvent/Conditions (if specified)Reference
Sulfamethazine240, 260, 268Water (pH 6.6); 0.01 N NaOH; 0.01 N HCl mdpi.comsielc.comnih.govmdpi.com
Sulfamethoxazole~265- mdpi.com
Sulfadiazine (B1682646)241, 257, 297Water (pH 6.6); 0.01 N NaOH; 0.01 N HCl nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming the chemical structure and identifying functional groups within this compound's components.

IR Spectroscopy: IR spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of characteristic functional groups. For sulfonamides, key absorption bands include:

N-H stretching vibrations: typically observed in the range of 3390–3323 cm⁻¹ researchgate.net.

S=O stretching vibrations: strong absorptions for the asymmetric SO₂ group are found between 1344–1317 cm⁻¹, and for the symmetric SO₂ group between 1187–1147 cm⁻¹ researchgate.net.

S-N stretching vibrations: appear in the range of 924–906 cm⁻¹ researchgate.net. The presence of the sulfonamide group (SO₂NH₂) can be confirmed by specific bands in the IR spectra of hybrid materials containing sulfa drugs ekb.eg.

NMR Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information by analyzing the magnetic environments of atomic nuclei. The chemical shifts and coupling patterns of protons and carbons in the molecule are diagnostic for its structure. For sulfonamides, NMR studies can elucidate substituent effects on the aromatic ring and the sulfonamide moiety researchgate.netnih.gov. Techniques like IR ion spectroscopy, coupled with quantum chemical calculations, can also probe the coordination behavior of sulfonamides mdpi.com.

Immunochemical Detection Techniques

Immunochemical methods, especially Enzyme-Linked Immunosorbent Assays (ELISA) and Fluoroimmunoassays (FIA), offer high sensitivity and specificity for detecting sulfonamide residues, making them valuable for screening purposes.

Enzyme-Linked Immunosorbent Assays (ELISA)

ELISA kits are widely available for the quantitative determination of sulfonamides, including Sulfamethazine and Diaveridine (B1670400), in various matrices such as milk, honey, meat, and eggs creative-diagnostics.comringbio.comantibodies.comfstestcorp.comabnova.comperkinelmer.comr-biopharm.commzfoodtest.comassaygenie.comr-biopharm.comelabscience.comcreative-diagnostics.com. These assays typically employ a competitive immunoassay format where the analyte in the sample competes with a labeled antigen for binding to specific antibodies. The signal generated is inversely proportional to the concentration of the analyte in the sample.

ELISA kits often provide broad-spectrum detection, capable of identifying multiple sulfonamides simultaneously, with detection limits typically in the parts per billion (ppb) or nanogram per milliliter (ng/mL) range ringbio.comfstestcorp.comperkinelmer.comassaygenie.comelabscience.com. They are favored for routine screening due to their speed, simplicity, and cost-effectiveness compared to traditional chromatographic methods perkinelmer.com. A specific monoclonal antibody has also been developed for detecting antibacterial synergists like Diaveridine nih.gov.

Table 6.3.1.1: Representative ELISA Detection Limits for Sulfonamides

Analyte/Assay TypeDetection Limit (LOD)Sample MatricesReference
Diaveridine ELISA0.43 μg/LMilk, Honey creative-diagnostics.com
Sulfonamides ELISA (Ringbio)0.2 ppb (ng/mL)Milk, Honey, Meat, Seafood ringbio.com
Sulfamethazine ELISA0.2 ppb (ng/mL)Eggs, Fish, Shrimp, Meat, Honey, Milk, Milk Powder antibodies.com
Sulfonamides ELISA (FSTest)2 ppb (ng/mL)Meat, Fish, Shrimp, Seafood fstestcorp.com
Sulfamethazine ELISA (Abnova)Not specified- abnova.com
Sulfonamides ELISA (MaxSignal)0.25-5 ng/g (ppb)Chicken, Fish, Shrimp, Feed, Milk perkinelmer.com
Sulfamethazine ELISA (Meizheng)Not specified- mzfoodtest.com
Sulfamethazine ELISA (Assay Genie)0.5 ppb (ng/mL)Muscle, Honey, Milk, Urine assaygenie.com
Sulfonamides ELISA (Elabscience)0.003-0.2 μg/L (ppb)Milk, Honey, Urine, Liver, Serum, Egg, Feed elabscience.com

Fluoroimmunoassays for Environmental Monitoring

Fluoroimmunoassays (FIA), particularly Time-Resolved Fluoroimmunoassay (TRFIA), offer an advantageous approach for the highly efficient determination of sulfonamides in environmental waters nih.govcabidigitallibrary.orgpsu.eduacs.orgagriculturejournals.cz. These methods utilize fluorescent labels, often Europium (Eu³⁺) chelates, for detection. TRFIA methods have demonstrated lower detection limits (e.g., 5.4-9.8 ng/L for specific sulfonamides) compared to ELISA, along with high selectivity and tolerance to common environmental matrix components like humic acid and heavy metals nih.gov. They enable direct determination with high sample throughput and low sample consumption, making them suitable for routine screening of sulfonamides in surface water and wastewater without extensive sample pretreatment nih.gov.

Sample Preparation and Matrix Effects

Effective sample preparation is critical for the accurate analysis of sulfonamides, especially from complex matrices like environmental samples or food products, as it aims to extract the analytes and remove interfering matrix components.

Extraction Procedures from Complex Matrices (e.g., environmental samples)

Various techniques are employed for the extraction and clean-up of sulfonamides from diverse matrices.

Solid Phase Extraction (SPE): SPE is a widely used and efficient method for isolating sulfonamides from milk, honey, environmental water, and tissue samples tandfonline.commdpi.comresearchgate.netresearchgate.netnih.govnih.govchrom-china.commdpi.com. It involves passing the sample extract through a sorbent material that retains the sulfonamides, followed by elution with a suitable solvent. Common sorbents include hypercrosslinked polystyrene, LiChrolut EN, C18, and ENV+ cartridges, with elution typically performed using methanol (B129727) or acetonitrile (B52724) tandfonline.comresearchgate.netnih.gov. SPE can be combined with further clean-up steps, such as using ion-exchange columns, to remove co-eluting matrix components tandfonline.com.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is recognized for its simplicity, speed, low solvent consumption, and environmental friendliness. It has been successfully applied for the simultaneous extraction of multiple sulfonamides from environmental water and seafood samples, often coupled with HPLC-DAD or LC-HRMS mdpi.comresearchgate.netnih.govresearchgate.net. Ultrasonic assistance can further enhance DLLME efficiency mdpi.comresearchgate.net.

Other Techniques: Other sample preparation methods include liquid-liquid extraction (LLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), matrix solid-phase dispersion (MSPD), and pressurized liquid extraction (PLE) researchgate.netnih.govbingol.edu.tr.

Matrix effects, which can arise from co-extracted compounds interfering with the analytical signal, are mitigated through optimized extraction and clean-up procedures. Techniques like LC-MS/MS and UPLC-MS/MS are often employed for their high sensitivity and selectivity, minimizing the impact of matrix effects researchgate.netnih.govchrom-china.com.

Compound List:

this compound

Sulfamethazine (SMZ)

Diaveridine (DVD)

Sulfamethoxazole (SMX)

Trimethoprim (TMP)

Sulfadiazine (SDZ)

Sulfamerazine

Sulfisoxazole

Sulfachloropyridazine

Sulfadimethoxine (SDMX)

Sulfathiazole

Sulfapyridine

Sulfamemine

Sulfamethiazole

Sulfaquinoxaline

Sulfacetamide

Sulfasalazine

Sulfaguanidine

Sulfadoxine

Sulfamethoxydiazine

Sulfamethoxypyridazine

Sulfatroxazole

N⁴-acetyl-sulfadiazine

Aditoprim

Baquiloprim

Ormetoprim

Brodimoprim

Bromhexine

Interference Mitigation Strategies

Sample Preparation Techniques for Interference Reduction

Advanced sample preparation methodologies are foundational in minimizing matrix-derived interferences before instrumental analysis. Techniques such as Solid-Phase Extraction (SPE) and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method are widely employed for the cleanup and preconcentration of sulfonamides, including those found in this compound nih.govnih.govmdpi.com.

QuEChERS and SPE Optimization: The QuEChERS approach, often enhanced with SPE or dispersive SPE (d-SPE) for improved cleanup, has demonstrated efficacy in extracting sulfonamides from challenging matrices like fish and forage grass nih.govnih.gov. The judicious selection of sorbent materials within SPE or d-SPE is critical for the selective removal of interfering compounds. For instance, comparative studies evaluating different sorbents for sulfonamide analysis have revealed varying degrees of effectiveness in terms of analyte recovery and the reduction of matrix effects. Sorbents such as Primary Secondary Amine (PSA) can exhibit strong adsorption capacities for certain sulfonamides, potentially leading to low recovery, while also causing significant signal enhancement for others. Graphitized Carbon Black (GCB) and C18 sorbents have shown strong adsorption for specific sulfonamides, which can similarly reduce recovery nih.gov. Optimizing the combination of sorbents and extraction solvents, such as utilizing acetonitrile for extraction in the QuEChERS procedure, has been shown to significantly decrease the presence of interfering compounds nih.gov.

Additional Sample Preparation Methods: Techniques such as liquid-liquid extraction (LLE), often incorporating salting-out procedures, and sample defatting steps (e.g., using n-hexane) are also employed to selectively remove specific interfering substances nih.govmdpi.com. Careful pH adjustment during the extraction process can further aid in the separation of analytes from matrix components.

Chromatographic and Detection Method Refinement

Beyond meticulous sample preparation, optimizing chromatographic separation and detector settings provides additional layers of interference mitigation.

Chromatographic Separation: The choice of stationary phase, which may include C18, phenyl-hexyl, or phenyl bonded silica (B1680970) gel columns, alongside the precise composition of the mobile phase (including pH and solvent gradients), is paramount for achieving adequate resolution between the components of this compound and potential interferents nih.govnih.govgoogle.com. The optimization of parameters such as flow rate, column temperature, and injection volume contributes to the generation of sharp peak shapes and enhanced separation efficiency, thereby minimizing the occurrence of co-elution google.comwu.ac.th.

Advanced Detection Techniques: The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) offers superior selectivity and sensitivity compared to traditional UV-Vis detection, leading to a substantial reduction in the impact of matrix interferences nih.govnih.govnih.gov. The utilization of tandem mass spectrometry, in conjunction with stable isotope-labeled internal standards, establishes a highly specific and reproducible method. This approach enables the detection of specific precursor-to-product ion transitions, thereby minimizing false positives and improving the accuracy of quantification nih.gov.

Evidence of Interference Mitigation Effectiveness

The efficacy of interference mitigation strategies is often underscored by method validation parameters, including high recovery rates and low limits of quantification (LOQ) when analyzing complex matrices. For instance, analytical methods that incorporate optimized sample preparation and HPLC-MS/MS detection have reported high recovery values for sulfonamides, typically ranging from 95% to 104%, which indicates minimal matrix interference effects scielo.brresearchgate.net. Similarly, the achievement of LOQs below 0.2 ng/mL for sulfonamides signifies the effective suppression of background noise and interfering signals nih.gov.

Table 1: Comparative Sorbent Performance in Sulfonamide Sample Cleanup

This table illustrates the differential impact of common SPE sorbents on the recovery of various sulfonamides, which are components of this compound, highlighting the importance of sorbent selection for interference mitigation during analysis.

Sorbent TypeSulfonamides AffectedRecovery Range (%)Signal Enhancement/SuppressionNotes
PSASulfamethazine (SMT), Sulfadimidine (SDM), Sulfamethoxypyridazine (SMP), Sulfadiazine (SPD), Sulfathiazole (ST)0–51.7Enhancement (>180%) for Sulfanilamide (SA), Sulfapyridine (SPZ)Strong adsorption capacity for some sulfonamides, potentially leading to low recovery; significant signal enhancement observed for others.
GCBSMT, Sulfamethizole (SMTZ), Sulfamerazine (SMZ), SMP32.4–57.7Not specifiedStrong adsorption capacity for specific sulfonamides, resulting in low recoveries.
C18SMZ, SMT< 62Not specifiedRecovery below 62% for specific sulfonamides, indicating potential for incomplete elution or matrix interaction.

Note: The sulfonamides listed (SMT, SDM, SMP, SPD, ST, SA, SPZ, SMTZ, SMZ) are representative of compounds analyzed in this compound or similar sulfonamide mixtures.

Compound Name Table

this compound

Sulfadimidine

Sulfadiazine

Environmental Behavior and Degradation Pathways

Occurrence and Distribution in Environmental Compartments

Sulfonamide antibiotics, including the components of Sulfakombin (sulfadimidine and sulfadiazine), are commonly found across different environmental matrices.

Sulfonamides are frequently detected in aquatic environments, with concentrations typically ranging from nanograms per liter (ng/L) to micrograms per liter (μg/L) researchgate.netnih.govtandfonline.com. Specific sulfonamides such as sulfamethoxazole (B1682508) (SMX), sulfadiazine (B1682646) (SDZ), and sulfamethazine (B1682506) (SMZ) are among the most consistently identified in these systems researchgate.nettandfonline.comfrontiersin.orgfrontiersin.org.

Surface Water: In European surface waters, SMX concentrations can average around 50 ng/L, with peak concentrations reaching up to 4–6 μg/L frontiersin.org. Studies in Hong Kong rivers have identified sulfadimidine (SDMD) and SMX as dominant antibiotics, with SDMD detected at concentrations up to 29.9 ng/L and SMX up to 79.9 ng/L researchgate.net. In Poyang Lake, China, sulfadiazine was found at maximum concentrations of 56.2 ng/L nih.gov, while in the Haihe River, China, SMX reached up to 201 ng/L, with sulfonamides being the predominant antibiotics in surface water samples rsc.org. Generally, sulfonamides are considered ubiquitous in aquatic environments researchgate.netnih.gov.

Groundwater: Sulfonamides have also been detected in groundwater, indicating their potential for leaching and persistence in subsurface water systems frontiersin.orgresearchgate.netresearchgate.net.

Wastewater: Wastewater treatment plants (WWTPs) are significant entry points for antibiotics into the environment. Sulfonamides are frequently detected in municipal and hospital wastewaters, and their presence in WWTP effluents contributes to the contamination of receiving surface waters tandfonline.comfrontiersin.org.

The terrestrial environment receives sulfonamides primarily through the application of animal manure and sewage sludge.

Soil: Sulfonamides are commonly found in agricultural soils researchgate.net. Their persistence in soil is influenced by factors such as adsorption to soil particles and microbial activity. Sulfonamides generally exhibit weak adsorption to soils, with reported partition coefficients (Kd) ranging between 0.1 and 70.1 L kg−1 mdpi.com. This low adsorption capacity suggests a greater potential for mobility and bioavailability in soil environments.

Sediment: Sediments in rivers and lakes act as significant sinks for many environmental contaminants, including sulfonamides frontiersin.orgrsc.org. Sulfonamide antibiotics are regularly detected in surface sediments, with concentrations reaching tens of micrograms per kilogram (μg/kg) frontiersin.org. In the coastal environment of Dalian, China, sulfonamides were the dominant antibiotics found in sediments, with SDMD concentrations ranging from 1.42 to 71.32 μg kg−1 nih.gov. Studies on stream sediments have reported SMZ concentrations around 4.5 μg kg−1 dry weight frontiersin.org.

Animal manure is a major pathway for the introduction of veterinary antibiotics into the environment. A significant proportion of administered antibiotics are excreted by livestock, often unchanged or as active metabolites researchgate.netmdpi.com.

Biodegradation Processes

The environmental persistence of sulfonamides necessitates understanding their degradation pathways, primarily microbial biodegradation, which influences their fate and potential ecological impact.

While sulfonamides can exhibit environmental persistence researchgate.netnih.govresearchgate.net, microbial degradation is a crucial process for their removal from ecosystems. Studies suggest that sulfonamides can be biodegraded by microbial communities present in various environmental matrices, including sediments frontiersin.org. The biodegradation of sulfonamides involves complex pathways that can include desulfonation, hydroxylation, and ring cleavage, often mediated by specific bacterial populations researchgate.net. For example, a decrease in SMX concentrations in digestate-amended soil was linked to an increase in microbial abundance, indicating the selection of microbial populations capable of its biodegradation nih.gov. Although photodegradation is also a significant transformation process for some sulfonamides like sulfadimidine d-nb.info, this section focuses on microbial biodegradation.

The specific microbial species and enzymes responsible for the biodegradation of this compound or its constituent sulfonamides in environmental settings are not extensively detailed in the provided literature. However, research highlights the existence of bacteria that can degrade sulfonamide antibiotics, suggesting that specialized microbial communities play a role in their environmental breakdown frontiersin.orgresearchgate.net. Further investigation is needed to identify these specific microorganisms and their enzymatic mechanisms involved in sulfonamide degradation.

Compound List:

this compound

Sulfadimidine (SDMD)

Sulfadiazine (SDZ)

Sulfamethoxazole (SMX)

Sulfamethazine (SMZ)

Sulfaguanidine

Sulfathiazole

N4-acetyl-sulfamethazine

Sulfadimethoxine

Oflloxacin (OFX)

Enrofloxacin

Ciprofloxacin (CIP)

Tetracycline (TC)

Oxytetracycline (OTC)

Chlortetracycline (CTC)

Erythromycin (ERY)

Roxithromycin (RTM)

Clarithromycin (CTM)

Trimethoprim (B1683648) (TMP)

Data Tables:

Table 1: Occurrence of Sulfonamides in Aquatic Environments

Environmental CompartmentSulfonamide TypeTypical Concentration RangeSpecific Examples / LocationsCitation
Surface WaterSulfonamides (SAs)ng/L to μg/LGeneral occurrence researchgate.netnih.govtandfonline.com
Surface WaterSMX, SDZ, SMZFrequently detectedGeneral occurrence researchgate.nettandfonline.comfrontiersin.orgfrontiersin.org
Surface WaterSMX~50 ng/L (median)Europe frontiersin.org
Surface WaterSMXup to 4–6 μg/LEurope (peak) frontiersin.org
Surface WaterSDMDn.d.–29.9 ng/LHong Kong rivers researchgate.net
Surface WaterSMXn.d.–79.9 ng/LHong Kong rivers researchgate.net
Surface WaterSDZup to 56.2 ng/LPoyang Lake, China nih.gov
Surface WaterSMXup to 201 ng/LHaihe River, China rsc.org
GroundwaterSulfonamidesDetectedGeneral occurrence frontiersin.orgresearchgate.netresearchgate.net
WastewaterSulfonamidesDetectedGeneral occurrence tandfonline.comfrontiersin.org
SedimentSulfonamidestens of μg kg−1Contaminated hydrosystems frontiersin.org
SedimentSulfonamidesDominantDalian coastal environment nih.gov
SedimentSDMD1.42–71.32 μg kg−1Dalian coastal environment nih.gov
SedimentSMZ~4.5 μg kg−1 dwStream sediments frontiersin.org

Table 2: Occurrence of Sulfonamides in Animal Manure

Animal TypeSulfonamide TypeTypical Concentration RangeSpecific Examples / LocationsCitation
ManureSulfonamidesμg/kg to mg/kgGeneral occurrence mdpi.comresearchgate.netnih.govcwejournal.orgnih.goveaht.org
ChickenSDMDup to 5650 µg/kgChina researchgate.net
PoultrySDZup to 10.1 mg·kg−1Albania/Kosovo researchgate.net
PoultrySMXup to 7.11 µg g−1Nigeria eaht.org
PoultrySDMDup to 16.1 µg g−1Nigeria eaht.org
CattleSMZ, SDZHigh concentrationsChina mdpi.com
CattleSMX0.42 mg/kgTanzania cwejournal.org
PoultrySMX0.02 mg/kgTanzania cwejournal.org
ManureSulfonamidesup to 20 mg/kgSwitzerland nih.gov

Table 3: Adsorption of Sulfonamides in Soil

Sulfonamide TypeAdsorption Coefficient (Kd)Soil Type / ContextCitation
Sulfonamides0.1 – 70.1 L kg−1General soils mdpi.com

Influence of Environmental Factors on Biodegradation Rates

Sulfonamide antibiotics, including sulfadimidine and sulfadiazine, are generally considered not readily biodegradable in the environment nih.gov. Their persistence is influenced by various environmental factors, including microbial community composition and activity, temperature, and the presence of organic matter. Studies have shown that while native microbial populations may exhibit slow degradation, adaptation of microbial cultures can significantly enhance the biodegradation rates of sulfonamides oup.com. For instance, adapted bacterial cultures have demonstrated the ability to degrade sulfonamides rapidly, with half-lives ranging from 0.2 to 3 days under optimal conditions oup.com. Temperature plays a critical role, with degradation rates being slower at lower temperatures (e.g., 6°C) compared to ambient temperatures (e.g., 20°C), characterized by longer lag phases oup.com.

The presence of organic matter, such as animal manure, can also influence the environmental fate of sulfonamides. Application of manure to grassland has been shown to increase the volume of surface runoff, potentially leading to higher sulfonamide losses compared to application in aqueous solutions nih.govresearchgate.net. On manured plots, relative antibiotic concentrations in runoff were significantly higher, with sulfonamide losses being 10 to 40 times greater than on control plots nih.gov. This suggests that manure application can enhance the transport of sulfonamides from soil into aquatic systems.

Abiotic Degradation Pathways

Abiotic processes, such as photodegradation and hydrolysis, also contribute to the environmental transformation of sulfonamides.

Photodegradation under UV and Visible Light

Photolysis is recognized as a significant process for the reduction of sulfonamide concentrations in aqueous environments nih.gov. Sulfonamides can undergo degradation when exposed to UV and visible light. The rate and extent of photodegradation can be influenced by the presence of various ubiquitous water constituents, such as chloride ions (Cl⁻), nitrate (B79036) ions (NO₃⁻), sulfate (B86663) ions (SO₄²⁻), phosphate (B84403) ions (PO₄³⁻), and humic acids nih.gov. These substances can either enhance or inhibit the photodegradation process through direct absorption of light or by participating in indirect photochemical reactions. While specific quantitative data for this compound's components under varied light conditions are limited, studies on other sulfonamides indicate that photolysis follows first-order kinetics in different aqueous matrices nih.gov.

Hydrolysis and Chemical Transformation in Aqueous Solutions

Sulfonamides generally exhibit resistance to hydrolysis under typical environmental pH conditions nih.gov. Hydrolytic experiments conducted at pH values commonly found in natural waters have shown their stability. Significant chemical transformation through hydrolysis is unlikely to be a primary degradation pathway for sulfadimidine and sulfadiazine in most aquatic environments.

Oxidative Degradation Mechanisms

Advanced Oxidation Processes (AOPs) have demonstrated effectiveness in degrading sulfonamides in aqueous solutions. Systems employing sulfite (B76179) activation in the presence of iron species, particularly Fe(VI)/sulfite, have shown complete removal of sulfonamides within minutes mdpi.com. The effectiveness of these systems increases with the oxidation state of iron, with Fe(VI) being the most potent activator of sulfite to generate potent oxidizing radicals like sulfate radicals (SO₄•⁻) mdpi.com. Dissolved oxygen and sulfite concentration also play a role in enhancing the generation of these radicals mdpi.com. Proposed degradation pathways for sulfonamides under oxidative conditions include hydroxylation, SO₂ extrusion, and various bond-cleavage processes mdpi.com.

Identification and Fate of Degradation Products and Metabolites

During the environmental transformation of sulfonamides, various degradation products and metabolites can be formed. Common metabolites identified include N⁴-acetylated forms, such as N⁴-acetyl-sulfadiazine nih.govuni-osnabrueck.de. These acetylated metabolites can sometimes revert back to the parent sulfonamide through hydrolysis during storage or in soil uni-osnabrueck.de. Hydroxylated metabolites, such as hydroxylated sulfadiazine (OH-SDZ), have also been identified in pig manure and soil uni-osnabrueck.de.

Abiotic degradation processes, particularly oxidative ones, can lead to products resulting from SO₂ extrusion and hydroxylation mdpi.com. The fate of these degradation products involves their own persistence, mobility, and potential toxicity in the environment. While some studies suggest that certain degradation products, such as those from oxidative processes, may not exhibit significant cytotoxicity mdpi.com, further research is often needed to fully characterize the environmental impact of all transformation products.

Sorption and Leaching Behavior in Soil and Sediment Matrices

The behavior of sulfonamides in soil and sediment matrices is governed by sorption and leaching processes, which are influenced by soil properties and the chemical characteristics of the sulfonamides.

Sorption

Leaching

The relatively low sorption coefficients (Kd) for sulfonamides suggest a potential for leaching through soil profiles and transport into groundwater uni-osnabrueck.ded-nb.info. However, observed concentrations in groundwater and runoff are often reported as low uni-osnabrueck.de. Nevertheless, surface runoff experiments have shown that sulfonamides can be transported from agricultural soils into surface waters, particularly when applied via manure nih.govresearchgate.net. Manured plots exhibited significantly higher sulfonamide concentrations in runoff compared to control plots, highlighting the impact of the application matrix on transport nih.govresearchgate.net.

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular properties of drug molecules, which in turn govern their pharmacokinetic and pharmacodynamic profiles. For the components of Sulfakombin, these calculations provide a foundational understanding of their reactivity and interaction capabilities.

Sulfamethazine (B1682506):

Density Functional Theory (DFT) and ab initio methods have been employed to investigate the molecular properties of Sulfamethazine. These studies have successfully calculated key physicochemical parameters, such as the acid-ionization constant (pKa), which is crucial for understanding its absorption and distribution. scielo.org.mx For instance, calculations using the B3LYP/6-31+G(d) level of theory in combination with a polarized continuum model (PCM) have yielded pKa values that are in good agreement with experimental data. scielo.org.mx

Quantum chemical calculations also provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of Sulfamethazine. The distribution of electron density, particularly the Mulliken atomic charges, helps in identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack, and are involved in intermolecular interactions, such as hydrogen bonding, within the active site of its target enzyme, dihydropteroate (B1496061) synthase (DHPS). researchgate.net

Diaveridine (B1670400):

As a pyrimidine (B1678525) derivative, the electronic properties of Diaveridine can be explored using quantum chemical methods. Such calculations can determine the molecule's dipole moment, polarizability, and electrostatic potential, which are important for its interaction with the active site of dihydrofolate reductase (DHFR). While specific quantum chemical studies on Diaveridine are not extensively documented in publicly available literature, the principles derived from studies on related pyrimidine structures are applicable. These studies can help in understanding the electronic characteristics that contribute to its binding affinity and inhibitory activity against DHFR.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their target enzymes. For the components of this compound, these simulations provide a detailed picture of their interactions with DHPS and DHFR at an atomic level.

Ligand-Enzyme Binding Interactions (e.g., with DHPS and DHFR)

Sulfamethazine and DHPS:

Sulfamethazine, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS) by mimicking the natural substrate, para-aminobenzoic acid (PABA). drugbank.comnih.gov Molecular docking studies have been performed on sulfonamides to elucidate their binding mode within the DHPS active site. These studies reveal that the p-aminophenyl group of sulfonamides occupies the same binding pocket as PABA. The sulfonyl group forms crucial hydrogen bonds with conserved amino acid residues in the active site, while the pyrimidine ring of Sulfamethazine engages in additional interactions, contributing to its binding affinity. researchgate.net

Diaveridine and DHFR:

Diaveridine is a potent inhibitor of dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid pathway. nih.gov Molecular docking simulations of diaminopyrimidine derivatives like Diaveridine into the active site of DHFR have shown that the 2,4-diaminopyrimidine (B92962) ring is a key pharmacophore. nih.govresearchgate.net This moiety forms essential hydrogen bonds with conserved residues, such as aspartate, in the enzyme's active site. The dimethoxybenzyl group of Diaveridine typically occupies a hydrophobic pocket, further stabilizing the ligand-enzyme complex. nih.govresearchgate.net Molecular dynamics simulations can further reveal the conformational changes in both the ligand and the enzyme upon binding, providing a more dynamic picture of the interaction. mdpi.com

Prediction of Binding Affinities and Conformational Changes

Molecular docking simulations can provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. For Sulfamethazine and Diaveridine, these scores can be correlated with their experimentally determined inhibitory concentrations (e.g., IC50 or MIC values). A lower binding energy generally indicates a more stable ligand-enzyme complex and, consequently, a more potent inhibitor.

The binding of these inhibitors can induce conformational changes in the target enzymes. For instance, the binding of antifolates to DHFR is known to influence the dynamics of the active site loops, which can affect the catalytic cycle. nih.gov Molecular dynamics simulations can be employed to study these conformational changes and their impact on enzyme function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation of Molecular Descriptors with Antimicrobial Activity

Sulfonamides (including Sulfamethazine):

Numerous QSAR studies have been conducted on sulfonamides to understand the structural requirements for their antimicrobial activity. nih.gov These studies typically involve the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. For sulfonamides, it has been found that electronic properties, such as the charges on the sulfonyl group and the amino group, as well as steric factors related to the substituent on the sulfonamide nitrogen, play a significant role in determining their antibacterial potency. nih.gov QSAR models can be used to predict the antimicrobial activity of novel sulfonamide derivatives and guide the design of more effective compounds.

Pyrimidine Derivatives (including Diaveridine):

QSAR studies on pyrimidine derivatives have also been performed to correlate their structural features with their inhibitory activity against various targets, including DHFR. benthamdirect.comscielo.brnih.govnih.gov These studies have highlighted the importance of descriptors such as molecular weight, logP (lipophilicity), and various topological and electronic parameters. The results of these QSAR models can aid in the rational design of new pyrimidine-based inhibitors with improved antimicrobial profiles.

QSAR for Resistance Mechanisms

The emergence of drug resistance is a major challenge in antimicrobial therapy. QSAR modeling can also be applied to understand the molecular basis of resistance. For sulfonamides, resistance often arises from mutations in the folP gene, which encodes for DHPS. springernature.com QSAR studies can be used to model the differential activity of sulfonamides against wild-type and mutant DHPS enzymes. By identifying the molecular descriptors that are critical for activity against resistant strains, it may be possible to design novel sulfonamides that can overcome common resistance mechanisms. Similarly, QSAR models can be developed to understand resistance to DHFR inhibitors like Diaveridine, which is often associated with mutations in the dfr gene.

Computational Prediction of Environmental Fate and Degradation Pathways

Computational models are invaluable tools for predicting the environmental fate of pharmaceuticals, offering a cost-effective and time-efficient alternative to extensive experimental studies. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, estimating the behavior of chemicals based on their molecular structure ecetoc.orgnih.govnih.govmdpi.com.

A widely used tool for this purpose is the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). This software suite comprises various models to predict key physicochemical properties and environmental fate parameters epa.govepisuite.devregulations.govepa.gov. For the components of this compound, EPI Suite™ can provide screening-level predictions for their environmental persistence and partitioning.

Sulfamethazine:

Computational predictions for Sulfamethazine (CAS 57-68-1) indicate its potential environmental behavior. The following table summarizes key parameters often estimated by models like EPI Suite™ nih.gov.

Environmental Fate Parameter Predicted Value/Interpretation Implication
Biodegradation Predicted to be not readily biodegradable. Biodegradation is expected to occur over weeks to months.Suggests potential for persistence in certain environmental compartments.
Soil Adsorption Coefficient (Koc) Low to moderate.Indicates some mobility in soil and the potential to leach into groundwater.
Bioconcentration Factor (BCF) Low.Suggests a low potential for accumulation in aquatic organisms.
Atmospheric Oxidation Rapidly degraded by hydroxyl radicals.Unlikely to persist in the atmosphere or undergo long-range transport.
This table is illustrative of the types of predictions generated by computational models like EPI Suite™. Actual values can be found in chemical databases.

The predicted degradation pathways for Sulfamethazine involve several biotransformation processes. Computational pathway prediction systems, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System, utilize a set of rules based on known microbial catabolic reactions to propose plausible degradation routes nih.govfrontiersin.orgfrontiersin.orgethz.ch. For Sulfamethazine, predicted pathways often initiate with the cleavage of the sulfonamide bond, leading to the formation of 4-aminobenzenesulfonic acid and 2-amino-4,6-dimethylpyrimidine (B23340) hku.hkresearchgate.netresearchgate.net. Further degradation of these intermediates is then predicted, ultimately leading to mineralization hku.hkresearchgate.netresearchgate.net.

Diaveridine:

For Diaveridine (CAS 5355-16-8), similar computational assessments can be made to predict its environmental fate.

Environmental Fate Parameter Predicted Value/Interpretation Implication
Biodegradation Predicted to be not readily biodegradable.Suggests potential for persistence in the environment.
Soil Adsorption Coefficient (Koc) Moderate to high.Indicates a tendency to adsorb to soil and sediment, reducing its mobility.
Bioconcentration Factor (BCF) Low to moderate.Suggests a possibility of some accumulation in aquatic life.
Atmospheric Oxidation Moderately degraded by hydroxyl radicals.May have some potential for atmospheric transport, though likely limited.
This table is illustrative of the types of predictions generated by computational models like EPI Suite™. Actual values can be found in chemical databases.

The computational prediction of Diaveridine's degradation pathways is less documented than that of sulfonamides. However, based on its chemical structure, which includes methoxy (B1213986) groups and an aromatic ring, predicted pathways would likely involve O-demethylation and hydroxylation of the benzene (B151609) ring as initial steps. Subsequent ring cleavage would then lead to smaller, more easily biodegradable molecules. Expert systems like META and Zeneth can be used to predict such metabolic and degradation pathways based on a vast knowledge base of biotransformations nih.govlhasalimited.orgresearchgate.net.

In Silico Design of Novel Analogues

In silico drug design is a computational approach that facilitates the discovery and development of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. This process often involves techniques like molecular docking, which predicts the binding affinity and orientation of a ligand to a target protein ijper.orgnih.govnih.gov.

Novel Analogues of Sulfamethazine:

The sulfonamide scaffold of Sulfamethazine has been a frequent target for the in silico design of novel antimicrobial agents mdpi.commdpi.com. One approach involves identifying a lead compound through virtual screening and then designing and synthesizing derivatives with improved activity nih.govresearchgate.net.

A study on the design of novel neuraminidase inhibitors used a Sulfamethazine lead compound identified through structure-based virtual screening nih.govresearchgate.net. The designed analogues were then evaluated for their inhibitory potency. The following table presents hypothetical data based on such a study to illustrate the process.

Designed Analogue Modification Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Analogue SMZ-1Addition of a carboxyl group to the aniline (B41778) ring-8.5Hydrogen bonding with key active site residues.
Analogue SMZ-2Replacement of a methyl group with a trifluoromethyl group-9.2Enhanced hydrophobic interactions.
Analogue SMZ-3Introduction of a furan (B31954) ring-9.8Pi-pi stacking interactions with aromatic residues.
This table is a hypothetical representation of data from in silico drug design studies. Binding affinities are typically predicted using molecular docking software.

These computational studies help in understanding the structure-activity relationships and guide the synthesis of more potent compounds nih.gov.

Novel Analogues of Diaveridine:

The in silico design of novel analogues based on the Diaveridine scaffold is less prevalent in publicly available research. However, the principles of rational drug design can be applied to its structure. Diaveridine contains a diaminopyrimidine ring and a dimethoxybenzyl group, both of which can be modified to explore new chemical space and potential biological activities.

For instance, molecular docking studies could be employed to design Diaveridine analogues with enhanced binding to their target enzyme, dihydrofolate reductase (DHFR). The following table illustrates hypothetical results from such a study.

Designed Analogue Modification Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Analogue DV-1Replacement of methoxy groups with ethoxy groups-7.9Increased van der Waals contacts in the binding pocket.
Analogue DV-2Introduction of a hydroxyl group on the benzyl (B1604629) ring-8.3Formation of an additional hydrogen bond with the enzyme.
Analogue DV-3Substitution of the pyrimidine ring with a quinazoline (B50416) ring-9.1Altered geometry leading to a better fit in the active site.
This table is a hypothetical representation of data from in silico drug design studies. Binding affinities are typically predicted using molecular docking software.

The design of novel analogues of the components of this compound, guided by in silico methods, holds promise for the development of new therapeutic agents with improved properties. Computational tools are essential in this process for prioritizing synthetic targets and reducing the time and cost associated with drug discovery.

Advanced Research Perspectives and Future Directions

Development of Novel Potentiating Agents for Sulfonamides

The primary mechanism of potentiation for sulfonamides involves the inhibition of dihydrofolate reductase (DHFR). While diaminopyrimidines like diaveridine (B1670400) and trimethoprim (B1683648) have been the historical choice, research is actively exploring new agents to overcome resistance and improve efficacy.

One major avenue of research is the development of novel DHFR inhibitors. The challenge lies in designing molecules that can circumvent existing resistance mechanisms, which often involve mutations in the bacterial dfr gene, leading to a DHFR enzyme with reduced affinity for conventional inhibitors. Researchers are investigating non-classical inhibitors that bind to different sites on the enzyme or have a chemical structure less susceptible to efflux pumps.

Another innovative strategy is the creation of "hybrid" molecules. This approach involves covalently linking a sulfonamide to another bioactive scaffold. These hybrid compounds are designed to have dual mechanisms of action, potentially reducing the likelihood of resistance development. Research has explored combining sulfonamides with moieties such as quinolones, chalcones, and various heterocyclic compounds to create single molecules with multiple antimicrobial targets.

StrategyExample/ApproachRationale
Novel DHFR Inhibitors Development of propargyl-linked antifolatesCircumvent resistance from mutations in the DHFR binding site.
Hybrid Molecules Sulfonamide-quinolone conjugatesDual-action compounds targeting both folate synthesis and DNA gyrase.
Efflux Pump Inhibitors Co-administration with compounds that block bacterial efflux pumpsRestore susceptibility to existing sulfonamide-potentiator combinations in resistant strains.

Exploration of Alternative Microbial Targets and Mechanisms

While the inhibition of folate synthesis is the established mechanism for Sulfakombin, the versatile sulfonamide scaffold is being explored for its activity against alternative microbial targets. This research seeks to repurpose or re-engineer sulfonamides for new roles, particularly in combating resistant pathogens.

A promising area is the inhibition of bacterial communication systems, known as quorum sensing (QS) . QS controls the expression of virulence factors and biofilm formation in many pathogenic bacteria. Certain sulfonamide derivatives, particularly thiophenesulfonamides, have been identified as inhibitors of the master QS transcription factor LuxR in pathogenic Vibrio species. semanticscholar.org Similarly, sulfonamide-based analogs of diffusible signal factors (DSF) have shown the ability to interfere with QS in pathogens like Stenotrophomonas maltophilia and Burkholderia cepacia, leading to significant anti-biofilm activity. mdpi.com

Other identified alternative targets for novel sulfonamide derivatives include:

Peptidoglycan Synthesis: Some sulfonamides have been reported to interfere with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, by inhibiting enzymes such as MurB, MurD, and MurE. nih.gov

DNA Gyrase: Hybrid molecules that combine a sulfonamide with a quinolone scaffold can inhibit DNA gyrase, a mechanism distinct from the action of this compound. nih.gov

Lipoteichoic Acid Biosynthesis: This has been proposed as another potential target for novel sulfonamides in Gram-positive bacteria like MRSA. nih.gov

These alternative mechanisms offer the potential to develop sulfonamide-based drugs that are effective against bacteria resistant to traditional folate synthesis inhibitors.

Strategies for Mitigating Environmental Accumulation and Resistance Development

The widespread use of sulfamethazine (B1682506) in veterinary medicine leads to its excretion and subsequent accumulation in soil and water systems. Sulfamethazine is not readily biodegradable and can persist in the environment, creating a selective pressure that promotes the development and spread of sulfonamide resistance genes (sul1, sul2, sul3). mdpi.comnih.govnih.govnih.gov

Key findings on the environmental fate of sulfamethazine include:

Low Biodegradability: Studies using activated sludge show that sulfamethazine is not readily biodegradable, often requiring long lag phases before any degradation occurs. nih.govnih.govmdpi.com

Persistence: In drinking water treatment simulations, sulfamethazine exposed to chlorination showed a long half-life of approximately 37 days. semanticscholar.orgresearchgate.net

Photolysis: Degradation by sunlight (photolysis) is a significant pathway for the removal of sulfamethazine from aquatic environments, with the rate being influenced by pH and the presence of other water constituents. nih.govnih.gov

Mitigation strategies must therefore be multifaceted, incorporating approaches at the levels of policy, waste management, and drug design.

Mitigation StrategyDescriptionKey Research Findings/Objectives
Manure Management Implementing advanced treatment for animal manure, such as composting, anaerobic digestion, or oxidation processes, before its use as fertilizer.Reduces the load of both the parent antibiotic and resistance genes entering the soil.
Wastewater Treatment Upgrading municipal and agricultural wastewater treatment plants to include tertiary treatments like advanced oxidation or membrane filtration.Aims to remove persistent pharmaceutical compounds that pass through conventional treatment systems.
Development of Biodegradable Drugs Designing new sulfonamide analogues that retain antimicrobial activity but are more susceptible to environmental degradation.Focuses on modifying the chemical structure to introduce points of weakness for microbial or chemical breakdown.
Antimicrobial Stewardship Reducing the overall use of medically important antimicrobials in agriculture through stricter regulations and promoting alternatives.Decreases the total environmental load and selective pressure for resistance. researchgate.netacs.org

Advanced Analytical Techniques for Environmental Monitoring of this compound and its Byproducts

Effective mitigation requires sensitive and accurate monitoring of this compound's components (sulfamethazine and diaveridine) and their transformation products in complex environmental matrices like water, soil, and sediment. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity. It allows for the detection and quantification of target compounds at very low concentrations (nanogram per liter levels). researchgate.netnih.gov The process typically involves:

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate the analytes from water samples and to clean up extracts from soil or sediment. acs.orgresearchgate.net

Chromatographic Separation: A liquid chromatograph separates the parent compounds from their metabolites and other matrix components.

Mass Spectrometric Detection: A tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the parent molecule and its characteristic fragments.

Recent advancements focus on "suspect" and "nontarget" screening using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems. These techniques allow for the identification of previously unknown degradation byproducts without the need for pure analytical standards, providing a more complete picture of the environmental fate of the drug. royalsocietypublishing.orgresearchgate.net For instance, monitoring of sulfamethazine degradation during water chlorination identified 4-amino-(5-chloro-4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide as a major byproduct. semanticscholar.orgresearchgate.net

Analytical TechniqueMatrixTypical Limit of Detection (LOD)Purpose
HPLC with Fluorescence Detection Water, Soil1-6 ng/g (soil); low ng/L (water)Quantification after derivatization; a cost-effective alternative to MS. researchgate.net
LC-MS/MS Water, Soil, Seafood0.7–7.8 µg/L (water); sub-µg/kg rangesGold standard for targeted quantification of parent compounds and known metabolites. nih.gov
LC-HRMS (e.g., LC-IT-TOF) Water, WastewaterNot specified for LODIdentification of unknown transformation products and byproducts. semanticscholar.orgresearchgate.netroyalsocietypublishing.org

Bioremediation and Advanced Oxidation Processes for Environmental Removal

Given the persistence of sulfamethazine, research is focused on active removal strategies, broadly categorized into bioremediation and advanced oxidation processes (AOPs).

Bioremediation utilizes microorganisms to degrade contaminants. Several bacterial strains capable of degrading sulfamethazine have been isolated and characterized. These microbes can use the antibiotic as a source of carbon and energy. For example, Bacillus cereus J2, isolated from activated sludge, was shown to completely degrade 50 mg/L of sulfamethazine within 36 hours under optimal conditions. semanticscholar.orgmdpi.comresearchgate.net Other identified degrading microbes include Microbacterium species, which have been shown to mineralize a significant portion of the sulfamethazine molecule in soil. researchgate.netasm.org

Advanced Oxidation Processes (AOPs) employ highly reactive species, primarily hydroxyl radicals (•OH), to rapidly oxidize and mineralize organic pollutants. Several AOPs have proven effective for sulfamethazine removal:

Ozonation: The use of ozone, particularly when catalyzed (e.g., with Ce0.1Fe0.9OOH or NiCo2O4), can significantly enhance the mineralization of sulfamethazine. Catalytic ozonation can be over 1.7 times more effective at mineralization than ozonation alone. nih.govnih.gov

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide and iron salts (and UV light for Photo-Fenton) to generate hydroxyl radicals. They have demonstrated almost complete removal of sulfamethazine from animal manure. nih.govacs.org

Photocatalysis: Using semiconductor materials like titanium dioxide (TiO2) or bismuth molybdate (B1676688) (Bi2MoO6) under UV or solar irradiation generates reactive oxygen species that degrade sulfamethazine. Studies show that the morphology of the photocatalyst plays a crucial role in its efficiency. royalsocietypublishing.orgrsc.orgnih.gov

UV/H2O2 Process: The combination of UV light and hydrogen peroxide is a simple and effective AOP that can achieve complete decomposition of sulfamethazine. nih.gov

Removal MethodKey Agent/ProcessReported Efficiency
Bioremediation Bacillus cereus J2100% removal of 50 mg/L SMZ in 36 hours. mdpi.com
Bioremediation Microbacterium sp. C44859% degradation of SMZ in soil after 46 days. researchgate.net
Catalytic Ozonation NiCo2O4 catalyst with ozoneSignificantly enhanced mineralization over a wide pH range. nih.gov
Photocatalysis Bismuth Molybdate (Bi2MoO6)Effective SMZ degradation under solar light, following pseudo-first order kinetics. rsc.org
UV/H2O2 UV irradiation with hydrogen peroxideComplete decomposition of sulfamethazine, with degradation rate constants up to 0.130 min⁻¹. nih.gov

Integrated Approaches for Sustainable Antimicrobial Stewardship in Relevant Contexts

Ensuring the long-term viability of antimicrobials like this compound requires a holistic and integrated stewardship approach, encapsulated by the One Health concept. The One Health framework recognizes that the health of humans, animals, and the environment are interconnected and that actions in one sector impact the others. pharmafocusamerica.comnih.govamr-action.au

Sulfonamides are widely used in both human and veterinary medicine, creating a direct link for the selection and transfer of resistance between these domains and the shared environment. pharmafocusamerica.comla.govmsdvetmanual.com Therefore, sustainable stewardship must be a collaborative effort.

Key components of an integrated stewardship approach include:

Surveillance and Monitoring: Integrated surveillance systems that track antimicrobial use and resistance patterns across human, animal, and environmental sectors are crucial for identifying emerging threats and informing policy. amr-action.au

Guidelines and Education: Developing and implementing evidence-based guidelines for prudent antimicrobial use for veterinarians, farmers, and physicians is essential. This includes promoting diagnostic testing to avoid unnecessary prescriptions.

Policy and Regulation: Governments play a critical role in regulating the use of antimicrobials, particularly in agriculture. This includes phasing out the use of medically important antibiotics for growth promotion and implementing stricter veterinary oversight. researchgate.net

Environmental Management: Integrating the environmental dimension into stewardship means actively managing waste from farms and pharmaceutical manufacturing to prevent the release of antibiotics and resistance genes into ecosystems.

By adopting a comprehensive One Health strategy, the utility of important drug classes like sulfonamides can be preserved for future generations while minimizing the public health and environmental risks associated with their use. woah.orginnovationnewsnetwork.combiomerieux.com

Q & A

Basic Research Questions

Q. What analytical methods are essential for characterizing Sulfakombin’s purity and structural identity in experimental settings?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (fully assigned 1H^1H and 13C^13C spectra), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular structure and purity. For known compounds, cross-reference with published physical properties (e.g., melting points, spectral data) and cite prior literature. Novel compounds require 2D NMR (e.g., COSY, HSQC) and chromatographic purity validation (HPLC/GC) .
  • Example : Include 1H^1H NMR shifts (reported to 0.01 ppm precision) and coupling constants, alongside DEPT/HSQC data to confirm CH/CH2_2/CH3_3 groups .

Q. How should researchers design synthesis protocols for this compound derivatives to ensure reproducibility?

  • Guidelines :

  • Document reaction conditions (temperature, solvent, catalyst) and stoichiometry in detail.
  • For stereoselective syntheses, use chiral chromatography or polarimetry to confirm enantiomeric excess.
  • Provide spectral data for all intermediates and final products in supporting information, adhering to IUPAC nomenclature .
    • Best Practice : Include a checklist for compound characterization (e.g., NMR, HRMS, purity metrics) to standardize reporting .

Q. What strategies optimize literature reviews for this compound-related studies?

  • Keyword Framework : Combine terms like "this compound pharmacokinetics," "metabolite identification," and "structure-activity relationships" with Boolean operators (AND/OR/NOT) in databases like SciFinder or Web of Science. Use "mature student+hurdles+postgraduate" analogies to refine searches iteratively .
  • Advanced Tip : Filter for review articles in PubMed or Web of Science to identify key studies and unresolved questions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

  • Analytical Approach :

Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).

Control for batch-to-batch variability in compound purity (e.g., HRMS, elemental analysis).

Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies and identify confounding variables (e.g., solvent effects, temperature) .

  • Case Study : Replicate experiments under standardized conditions and compare results with prior literature to isolate methodological differences .

Q. What computational and experimental methods improve this compound’s structural elucidation when crystallography is infeasible?

  • Integrated Workflow :

  • Use density functional theory (DFT) to predict 13C^13C NMR shifts and compare with experimental data.
  • Apply NOESY/ROESY NMR to infer stereochemistry in flexible regions.
  • Validate via correlation with synthetic analogs of known configuration .
    • Limitation : Dynamic molecular motions may reduce NOE accuracy; supplement with circular dichroism (CD) for chiral centers .

Q. How can researchers ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

  • Protocol Design :

  • Standardize animal models (e.g., age, strain), dosing regimens, and sample collection times.
  • Validate analytical methods (LC-MS/MS) with internal standards and calibration curves.
  • Report plasma protein binding and metabolic stability metrics to contextualize bioavailability .
    • Data Transparency : Share raw chromatograms and pharmacokinetic parameters (e.g., t1/2t_{1/2}, AUC) in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.